molecular formula C9H16INO3 B13307698 tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate

tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate

Cat. No.: B13307698
M. Wt: 313.13 g/mol
InChI Key: KDSPYCAYQSNGNO-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate (CAS 1594964-69-8) is a chiral pyrrolidine derivative of high value in medicinal chemistry and organic synthesis. This compound features both a stereogenic center and a reactive iodine handle, making it a versatile building block for constructing complex molecules. Its core structure is recognized for its role in the synthesis of potential therapeutic agents; related pyrrolidine-based compounds have demonstrated promising in vitro activity, such as over 80% inhibition of pathways related to diabetes and inflammation . The tert-butoxycarbonyl (Boc) group provides a protective moiety for the secondary amine, allowing for further selective functionalization and deprotection under mild conditions, which is crucial in multi-step synthetic sequences. The iodine substituent offers a key site for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the introduction of diverse carbon chains or aromatic systems. This reagent is intended for research applications only and is not for diagnostic or therapeutic use. It requires cold-chain transportation and should be stored in a dark, sealed container at low temperatures (2-8°C) to maintain stability .

Properties

Molecular Formula

C9H16INO3

Molecular Weight

313.13 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate

InChI

InChI=1S/C9H16INO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3

InChI Key

KDSPYCAYQSNGNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate typically involves the functionalization of a preformed pyrrolidine ring. One common method starts with the protection of the nitrogen atom using a tert-butyl group. The hydroxyl group is then introduced at the 3-position, followed by iodination at the 4-position. The reaction conditions often involve the use of reagents such as tert-butyl (dimethyl)silyl chloride, n-BuLi, and DMF in anhydrous THF at low temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane (DCM).

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: tert-Butyl 3-oxo-4-iodopyrrolidine-1-carboxylate.

    Reduction: tert-Butyl 3-hydroxy-4-hydropyrrolidine-1-carboxylate.

    Substitution: tert-Butyl 3-hydroxy-4-substituted-pyrrolidine-1-carboxylate.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique reactivity makes it a valuable building block for constructing various heterocyclic compounds .

Biology and Medicine: In biology and medicine, this compound can be used in the development of pharmaceuticals. The pyrrolidine ring is a common scaffold in drug design, and the presence of the hydroxyl and iodine groups can enhance the biological activity of the resulting compounds .

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below summarizes key structural differences between tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate and related compounds:

Compound Name Substituent at 4-Position Molecular Formula Key Features Evidence Source
This compound Iodo C₉H₁₆INO₃ High atomic mass of iodine; potential for nucleophilic substitution
(3R,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl C₁₁H₂₁NO₄ Increased hydrophilicity; stereospecific (3R,4R) configuration
(3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate Amino C₉H₁₈N₂O₃ Basic amino group; potential for hydrogen bonding
tert-Butyl 3-hydroxy-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate Triazolylsulfanyl C₁₃H₂₁N₃O₃S Sulfur-containing substituent; enhances π-π stacking interactions
tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate Allyl and oxo C₁₂H₁₉NO₃ Electron-withdrawing oxo group; allyl enables addition reactions

Reactivity and Functionalization Potential

  • Iodo Substituent (Target Compound) : The iodine atom’s polarizability and large size make it ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings). It also serves as a leaving group in nucleophilic substitutions, enabling access to diverse pyrrolidine derivatives .
  • Hydroxymethyl Substituent () : The hydroxymethyl group enhances solubility in polar solvents, making this compound suitable for aqueous-phase reactions. Its stereospecific (3R,4R) configuration may influence chiral synthesis pathways .
  • Amino Substituent (): The amino group facilitates hydrogen bonding and protonation, increasing reactivity in acid-catalyzed reactions. However, it lacks the leaving-group capability of iodine, limiting its utility in cross-coupling chemistry .
  • Its aromatic triazole moiety may also stabilize intermediates via resonance .

Physicochemical Properties

  • Solubility: The iodo-substituted compound exhibits lower solubility in polar solvents compared to hydroxymethyl or amino analogs due to iodine’s hydrophobic nature. The triazolylsulfanyl derivative shows intermediate solubility owing to its mixed polar/nonpolar character .
  • Stability: Iodo compounds are generally stable under inert conditions but may undergo photodecomposition. In contrast, amino-substituted analogs are prone to oxidation, requiring protective atmospheres during storage .

Biological Activity

tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer effects, alongside relevant case studies and research findings.

The molecular structure and properties of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC11H16N2O3I
Molecular Weight320.16 g/mol
IUPAC NameThis compound
AppearanceWhite crystalline solid

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It may modulate enzyme activities and receptor interactions, leading to significant biological effects:

  • Antimicrobial Activity : The compound may inhibit the growth of bacteria and fungi by interfering with their metabolic processes.
  • Antiviral Effects : It could potentially disrupt viral replication cycles by targeting viral enzymes or host cell receptors.
  • Anticancer Properties : The compound may induce apoptosis in cancer cells and inhibit tumor growth through modulation of cell signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine often exhibit notable antimicrobial activity. For instance, a study highlighted the efficacy of similar compounds against resistant strains of Staphylococcus aureus and Candida albicans, suggesting that this compound may also possess comparable properties .

Anticancer Activity

Emerging evidence supports the anticancer potential of pyrrolidine derivatives. Research published in Cancer Letters demonstrated that these compounds can induce cell cycle arrest and apoptosis in various human cancer cell lines. The ability of this compound to modulate signaling pathways associated with cancer progression warrants further investigation.

Antimicrobial Study

A comprehensive study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. Results indicated promising activity against multiple bacterial strains, reinforcing the need for further exploration into its therapeutic applications .

Antiviral Research

In a related study, compounds structurally similar to tert-butyl 3-hydroxy-4-iodopyrrolidine were shown to inhibit viral replication in cell cultures infected with influenza virus. This suggests that further research into this compound's antiviral properties could yield significant findings.

Anticancer Investigation

Research focusing on the anticancer properties of pyrrolidine derivatives found that these compounds could effectively induce apoptosis in cancerous cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via iodination of a pyrrolidine precursor. A tert-butyl carbamate (Boc) group is introduced early to protect the amine, followed by hydroxylation and iodination. For example, iodination can be achieved using iodine monochloride (ICl) in dichloromethane under controlled temperatures (0–5°C). Reaction efficiency is optimized by monitoring pH, temperature, and stoichiometry using TLC or HPLC. Purification often involves silica gel column chromatography with ethyl acetate/hexane gradients .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton and carbon environments, with the iodine atom causing distinct deshielding effects. The tert-butyl group appears as a singlet (~1.4 ppm in 1^1H NMR), while the hydroxyl proton may show broad signals (~2–5 ppm) .
  • Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) confirms the molecular ion ([M+H]+^+) and isotopic pattern due to iodine (127^{127}I). ESI-MS in positive ion mode is commonly used .
  • X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is employed, though this requires high-purity crystals .

Q. How does the tert-butyl protecting group influence the compound’s stability during synthetic steps?

  • Methodology : The tert-butyl group enhances steric protection of the amine, preventing undesired nucleophilic reactions. Its stability under basic and acidic conditions allows sequential functionalization (e.g., iodination). However, Boc removal requires strong acids like TFA (trifluoroacetic acid), which must be carefully timed to avoid side reactions .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing this compound?

  • Methodology :

  • Chiral Resolution : Use chiral auxiliaries or catalysts during hydroxylation/iodination steps. For example, Sharpless asymmetric dihydroxylation can introduce stereocenters .
  • Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Pd or Ru) to control stereochemistry during iodination .
  • Chiral HPLC : Post-synthesis separation of enantiomers using chiral stationary phases (e.g., Chiralpak® columns) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Density Functional Theory (DFT) models the iodine atom’s electrophilicity and its participation in Suzuki or Ullmann couplings. Solvent effects (e.g., DMF vs. THF) are simulated using COSMO-RS .
  • QSPR (Quantitative Structure-Property Relationship) : Predicts solubility and stability in various solvents, guiding reaction medium selection .

Q. What are the key safety protocols for handling iodinated pyrrolidine derivatives like this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile iodination reagents .
  • Waste Disposal : Quench residual iodine with sodium thiosulfate before disposal. Store the compound in airtight containers away from light to prevent decomposition .

Data Contradictions and Resolution

  • Iodination Efficiency : Some studies report incomplete iodination due to steric hindrance from the tert-butyl group. Resolution: Use milder iodinating agents (e.g., N-iodosuccinimide) or microwave-assisted synthesis to enhance reactivity .
  • Stereochemical Drift : Instability of the hydroxyl group’s configuration under acidic conditions. Resolution: Conduct reactions at lower temperatures (−20°C) and minimize exposure to protic solvents .

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